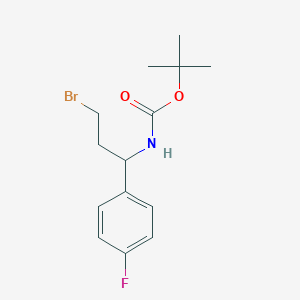

1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane

Description

BenchChem offers high-quality 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[3-bromo-1-(4-fluorophenyl)propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZPTCMSIPNDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane

An In-Depth Technical Guide to the Synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane

For inquiries, please contact: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the , a valuable building block in medicinal chemistry and drug development. The described methodology is centered around a highly efficient one-pot reductive amination, a cornerstone of modern synthetic organic chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental procedure but also the underlying scientific principles, safety considerations, and expected analytical data. The content is structured to provide both practical guidance for laboratory execution and a deeper understanding of the reaction mechanism and strategic choices in the synthetic route.

Introduction

The synthesis of chiral amines and their derivatives is of paramount importance in the pharmaceutical industry, as these motifs are prevalent in a vast array of bioactive molecules. The target molecule, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, incorporates several key structural features: a Boc-protected amine, a chiral center, a fluorinated aromatic ring, and a bromoalkyl chain. The Boc (tert-butoxycarbonyl) protecting group is widely utilized for its stability under various reaction conditions and its facile removal under acidic conditions. The fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability and binding affinity. The bromo functionality serves as a versatile handle for further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions. Consequently, this compound represents a highly useful intermediate for the synthesis of more complex molecular architectures.

Synthetic Strategy: A One-Pot Reductive Amination Approach

The chosen synthetic strategy for the preparation of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is a one-pot reductive amination of 3-bromo-1-(4-fluorophenyl)propan-1-one. This approach is favored for its efficiency and atom economy, combining the formation of an imine intermediate and its subsequent reduction in a single reaction vessel. Reductive amination is a robust and widely employed method for the synthesis of amines.[1][2]

The key components of this strategy are:

-

Starting Material: 3-bromo-1-(4-fluorophenyl)propan-1-one. This ketone can be synthesized via Friedel-Crafts acylation of fluorobenzene with 3-bromopropionyl chloride.

-

Amine Source: Ammonia, in the form of ammonium acetate, will be used as the nitrogen source.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent. Its mild nature allows for the selective reduction of the iminium ion in the presence of the ketone starting material.[2]

-

Boc Protection: The in situ generated amine will be protected with di-tert-butyl dicarbonate (Boc₂O).

This one-pot procedure streamlines the synthesis, minimizes purification steps, and often leads to higher overall yields compared to a stepwise approach.[1]

Reaction Mechanism

The one-pot synthesis proceeds through a tandem sequence of reactions:

-

Imine Formation: The ketone, 3-bromo-1-(4-fluorophenyl)propan-1-one, reacts with ammonia (from ammonium acetate) under mildly acidic conditions to form an imine intermediate. The reaction is reversible and driven forward by the subsequent reduction step.

-

Reduction of the Imine: The imine is protonated to form an iminium ion, which is a more reactive electrophile. The hydride from sodium cyanoborohydride then attacks the iminium carbon, reducing the carbon-nitrogen double bond to a single bond and forming the primary amine.

-

Boc Protection: The newly formed primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This results in the formation of the final N-Boc protected product, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane.

The overall transformation is depicted in the following diagram:

Sources

physicochemical properties of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate

Introduction: A Molecule of Synthetic and Pharmaceutical Significance

In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of molecular scaffolds is paramount to the development of novel therapeutic agents and efficient synthetic methodologies. The compound tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate , with the chemical structure C₁₄H₁₉BrFNO₂, represents a versatile intermediate, embodying key structural motifs that are highly valued in drug discovery. Its structure, featuring a Boc-protected amine, a chiral center, a flexible propyl chain, a reactive bromine atom, and a 4-fluorophenyl group, makes it a valuable building block for creating a diverse range of more complex molecules.[1]

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group, favored for its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[2][3][4] This allows for selective chemical transformations at other parts of the molecule. The presence of a bromine atom provides a handle for numerous coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of additional molecular complexity. Furthermore, the 4-fluorophenyl group is a common feature in many pharmaceuticals, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the core physicochemical properties of this important synthetic intermediate, offering insights for its effective use in research and development.

Molecular Structure and Core Physicochemical Properties

The fundamental physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While specific experimental data for tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate is not extensively documented in publicly available literature, we can infer its properties based on its constituent functional groups and data from analogous structures.

Chemical Structure:

Caption: Chemical structure of tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate.

A summary of the predicted and core physicochemical properties is presented in the table below.

| Property | Value / Description | Source / Basis |

| Molecular Formula | C₁₄H₁₉BrFNO₂ | Calculated |

| Molecular Weight | 348.21 g/mol | Calculated |

| Appearance | Likely a white to off-white solid at room temperature. | Based on similar Boc-protected compounds.[5] |

| Melting Point | Expected to be a low to medium melting solid. The exact value would require experimental determination. | Analogy to similar structures. |

| Boiling Point | High boiling point, likely to decompose upon distillation at atmospheric pressure. | General characteristic of compounds with this molecular weight and functionality. |

| Solubility | Generally soluble in a range of organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol. Sparingly soluble in nonpolar solvents like hexanes and likely insoluble in water. | The Boc group and the aromatic ring increase lipophilicity.[2] |

| Lipophilicity (LogP) | Predicted to have a moderately high LogP value, indicating good lipid solubility. | Based on the presence of the Boc group and the fluorophenyl ring. |

| Stability | Stable under neutral and basic conditions. Labile to strong acids, leading to the removal of the Boc protecting group.[3][6] | Standard reactivity of Boc-carbamates.[4] |

Spectroscopic Characterization

The identity and purity of tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum will provide characteristic signals for the different protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ would be:

-

~7.0-7.4 ppm: Multiplets corresponding to the aromatic protons of the 4-fluorophenyl group.

-

~4.5-5.0 ppm: A broad singlet or multiplet for the N-H proton of the carbamate.

-

~4.0-4.5 ppm: A multiplet for the methine proton (CH) attached to the nitrogen and the aromatic ring.

-

~3.3-3.6 ppm: A triplet for the methylene protons (CH₂) adjacent to the bromine atom.

-

~1.8-2.2 ppm: Multiplets for the methylene protons (CH₂) of the propyl chain.

-

~1.4 ppm: A sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.[7]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom:

-

~155-156 ppm: The carbonyl carbon of the Boc group.

-

~160-164 ppm: The carbon of the fluorophenyl ring attached to the fluorine atom (displays C-F coupling).

-

~115-135 ppm: Other aromatic carbons of the fluorophenyl ring.

-

~80 ppm: The quaternary carbon of the tert-butyl group.

-

~50-55 ppm: The methine carbon attached to the nitrogen.

-

~30-40 ppm: The methylene carbons of the propyl chain.

-

~28 ppm: The three equivalent methyl carbons of the tert-butyl group.

IR (Infrared) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

-

~3300-3400 cm⁻¹: N-H stretching of the carbamate.

-

~2850-3000 cm⁻¹: C-H stretching of the alkyl and aromatic groups.

-

~1680-1710 cm⁻¹: C=O stretching of the carbamate carbonyl group.

-

~1500-1600 cm⁻¹: C=C stretching of the aromatic ring.

-

~1150-1250 cm⁻¹: C-O stretching of the carbamate and C-F stretching.

-

~500-600 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 349.06. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks for the molecular ion, separated by 2 m/z units.

Experimental Protocols for Physicochemical Property Determination

For researchers synthesizing or utilizing this compound, experimental determination of its properties is crucial for quality control and for planning subsequent reactions.

Melting Point Determination

The melting point provides a quick assessment of purity.[8] A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while impurities will lead to a depressed and broader melting range.[9][10]

Workflow for Melting Point Determination:

Caption: Contribution of structural features to synthetic and medicinal applications.

Conclusion

References

-

University of Colorado Boulder. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

-

Faculty of Science, Alexandria University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(bromomethyl)phenyl(propyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point. Department of Chemistry. Retrieved from [Link]

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Al-Mustaqbal University College. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (4-amino-3-fluorophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-192. Retrieved from [Link]

-

MDPI. (2022). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]

-

Pittelkow, M. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated physicochemical properties of Boc-deprotected. Retrieved from [Link]

-

Chu-肽生物科技. (n.d.). tert-Butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

-

Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

ResearchGate. (n.d.). NMR spectra for reaction between n-propylamine (5) and BTFBA (4). Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

Jouha, J., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry, 67(1), 1-30. Retrieved from [Link]

-

ResearchGate. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. Retrieved from [Link]

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. pennwest.edu [pennwest.edu]

- 9. athabascau.ca [athabascau.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Spectroscopic Characterization of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities and key intermediates is a cornerstone of rigorous scientific practice. 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is a compound of interest, likely serving as a versatile building block in the synthesis of more complex pharmaceutical agents. Its structure combines several key features: a chiral center, a Boc-protected amine critical for subsequent synthetic transformations, a fluorophenyl group which can modulate pharmacokinetic properties, and a bromoalkyl chain that is a handle for nucleophilic substitution or cross-coupling reactions.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this molecule. As a self-validating system, this document is designed not merely to present data, but to explain the underlying principles that lead to the predicted spectral features. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will construct a complete and validated structural profile. This guide is intended for researchers, chemists, and quality control professionals who rely on spectroscopic techniques for daily structural elucidation and purity assessment.

Molecular Structure and Spectroscopic Overview

To interpret the spectroscopic data, we must first understand the molecule's constituent parts. The structure contains distinct regions that will give rise to characteristic signals in each analytical technique.

Figure 1: Molecular Structure of the Target Compound.

-

NMR: We anticipate signals for the aromatic protons (split by fluorine), the methine (CH) proton adjacent to the nitrogen and phenyl ring, two methylene (CH₂) groups, the single N-H proton, and the highly shielded tert-butyl group.

-

IR: Key functional groups to be identified are the N-H bond, the carbamate C=O bond, C-O bonds of the Boc group, aromatic C=C bonds, and the C-F and C-Br bonds.

-

MS: The molecular weight will be determined, and the presence of bromine should be confirmed by its characteristic isotopic pattern. Fragmentation will likely involve the loss of the Boc group and the bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The following table outlines the predicted proton NMR signals. Chemical shifts are influenced by neighboring electronegative atoms (N, O, F, Br) and aromatic rings, which cause deshielding (a downfield shift).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.30 - 7.40 | Multiplet | 2H | Ar-H (ortho to F) | Aromatic protons ortho to the fluorine will appear as a triplet or doublet of doublets due to coupling with both fluorine and meta protons. |

| ~ 7.00 - 7.10 | Multiplet | 2H | Ar-H (meta to F) | Aromatic protons meta to the fluorine will appear as a triplet or doublet of doublets. |

| ~ 4.80 - 5.00 | Multiplet | 1H | NH -Boc | The amide proton signal is often broad and its position is concentration-dependent. It will couple to the adjacent CH proton. |

| ~ 4.70 - 4.90 | Multiplet | 1H | Ph-CH -NH | This benzylic methine proton is deshielded by the phenyl ring and the nitrogen atom. It will be split by the NH and adjacent CH₂ protons. |

| ~ 3.30 - 3.50 | Multiplet | 2H | CH₂ -Br | The methylene group attached to the electronegative bromine atom is significantly deshielded and shifted downfield. |

| ~ 2.10 - 2.30 | Multiplet | 2H | CH-CH₂ -CH₂ | This central methylene group is split by the protons on both adjacent carbons, likely resulting in a complex multiplet. |

| 1.45 | Singlet | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group are highly shielded and appear as a sharp singlet.[1] |

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Carbon chemical shifts are highly predictable based on the local electronic environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 162 (d, ¹JCF ≈ 245 Hz) | C -F | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is shifted significantly downfield.[2] |

| ~ 155 | C =O (Boc) | The carbonyl carbon of the carbamate group appears in this characteristic region.[3] |

| ~ 138 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso) | The ipso-carbon to which the propane chain is attached will show a small coupling to fluorine. |

| ~ 128 (d, ³JCF ≈ 8 Hz) | Ar-C H (ortho) | Aromatic carbons ortho to the fluorine show coupling. |

| ~ 115 (d, ²JCF ≈ 21 Hz) | Ar-C H (meta) | Aromatic carbons meta to the fluorine show a larger two-bond coupling constant. |

| ~ 80 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group.[3] |

| ~ 55 | Ph-C H-NH | The chiral methine carbon is shifted downfield by both the phenyl ring and the nitrogen atom. |

| ~ 38 | CH-C H₂-CH₂ | The central aliphatic methylene carbon. |

| ~ 32 | C H₂-Br | The carbon attached to bromine is deshielded. |

| ~ 28.5 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory, is standard.

-

Sample Preparation: Place a small amount of the neat sample (if an oil) or solid powder directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically over the range of 4000 to 600 cm⁻¹. Acquire a background spectrum first, then the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~ 3350 | Medium | N-H Stretch | The stretching vibration of the N-H bond in the Boc-carbamate. This is a characteristic peak for secondary amines and amides.[4][5] |

| ~ 2970, 2870 | Medium | C-H Stretch (sp³) | Aliphatic C-H stretching from the propane and tert-butyl groups. |

| ~ 1690 | Strong | C=O Stretch | The strong carbonyl stretch of the Boc protecting group is a prominent and reliable indicator of its presence.[6] |

| ~ 1510 | Strong | N-H Bend / C-N Stretch | Often referred to as the "Amide II" band, this absorption results from a combination of N-H bending and C-N stretching.[6] |

| ~ 1250, 1160 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the C-O bonds within the carbamate group. |

| ~ 1220 | Strong | C-F Stretch | The C-F bond stretch in the fluorophenyl ring typically gives a strong absorption in this region. |

| ~ 650 - 550 | Medium | C-Br Stretch | The C-Br stretching vibration is found in the lower frequency, fingerprint region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmatory evidence for a proposed structure.

Experimental Protocol: MS Data Acquisition

-

Instrumentation: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or quadrupole mass analyzer is ideal for this type of molecule, as ESI is a soft ionization technique that often preserves the molecular ion.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in positive ion mode. The instrument will detect protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

Predicted Mass Spectrum Data

The molecular formula is C₁₄H₂₀BrFNO₂. The monoisotopic mass is calculated as: (14 * 12.0000) + (20 * 1.0078) + (1 * 78.9183) + (1 * 18.9984) + (2 * 15.9949) = 348.0605 g/mol

Key Feature: Bromine Isotopic Pattern A definitive feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[7][8][9] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

-

[M+H]⁺: A peak at m/z ≈ 349.06 (containing ⁷⁹Br)

-

[M+2+H]⁺: A peak at m/z ≈ 351.06 (containing ⁸¹Br) with nearly the same intensity as the 349 peak.[10]

The presence of this 1:1 doublet is unambiguous proof of a single bromine atom in the molecule.[8][9]

Predicted Fragmentation Pathway Under ESI conditions, fragmentation can be induced. A logical fragmentation pathway is illustrated below.

Figure 2: Plausible ESI-MS Fragmentation Pathway.

-

Loss of the Boc group (100 Da): A very common fragmentation for Boc-protected amines is the loss of the entire protecting group, leading to a fragment ion at m/z ≈ 248/250.

-

Loss of Bromine (79/81 Da): Cleavage of the C-Br bond would result in a fragment at m/z ≈ 270. This fragment would no longer exhibit the bromine isotopic pattern.

Summary and Conclusion

The structural elucidation of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is achieved through the synergistic application of NMR, IR, and MS.

-

NMR confirms the complete carbon-hydrogen framework, including the connectivity of the propane chain, the substitution pattern of the fluorophenyl ring, and the presence of the Boc group.

-

IR validates the presence of key functional groups, most notably the N-H and C=O of the carbamate, and the C-F and C-Br bonds.

-

MS provides the definitive molecular weight and, crucially, confirms the presence of a single bromine atom through its characteristic M/M+2 isotopic pattern with a ~1:1 intensity ratio.

Together, these three orthogonal analytical techniques provide a robust and self-validating dataset that unambiguously confirms the chemical structure of the target compound, ensuring its identity and quality for subsequent use in research and development.

References

-

mass spectra - the M+2 peak . Chemguide. [Link]

-

Isotopes in Mass Spectrometry . Chemistry Steps. [Link]

-

ms isotopes: Br and Cl . College of Saint Benedict & Saint John's University. [Link]

-

Isotope Abundance . Chemistry LibreTexts. [Link]

-

Ch13 - Mass Spectroscopy . University of Calgary. [Link]

-

SUPPLEMENTARY INFORMATION . Macmillan Group - Princeton University. [Link]

-

Supporting Information . The Royal Society of Chemistry. [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b) . ResearchGate. [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis . Der Pharma Chemica. [Link]

-

IR: amines . UCLA Chemistry. [Link]

-

Spectroscopy of Amines . Chemistry LibreTexts. [Link]

-

New Journal of Chemistry Supporting Information . University of Jammu. [Link]

-

¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . MDPI. [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns . Springer. [Link]

-

1-Bromo-3-phenylpropane . ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications . Beilstein Journals. [Link]

-

Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry . MDPI. [Link]

-

Synthesis of Unnatural Fluorescent α-amino acids . University of Glasgow Theses. [Link]

-

N-tert-BUTOXYCARBONYL-l-PHENYLALANINE . Organic Syntheses. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. ms isotopes: Br and Cl [employees.csbsju.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate, a key building block in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, a robust synthetic protocol with mechanistic insights, and methods for analytical characterization. Furthermore, it explores the strategic importance of its structural features—the Boc-protecting group, the fluorinated phenyl ring, and the reactive bromo-alkyl chain—in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development, offering both theoretical grounding and practical methodologies.

Introduction

In the landscape of modern drug discovery, the rational design of small molecules relies on the availability of versatile and highly functionalized chemical intermediates. 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, systematically named tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate, represents such a pivotal scaffold. Its structure uniquely combines three critical moieties that are highly sought after in medicinal chemistry:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust and reliable protecting group for amines. It is stable under a wide range of synthetic conditions, including basic and nucleophilic environments, yet can be cleanly removed under mild acidic conditions, allowing for precise, stepwise synthesis.[1][2]

-

A 4-Fluorophenyl Group: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity.

-

A Primary Alkyl Bromide: The bromo group serves as an excellent leaving group and a versatile synthetic handle for introducing further molecular complexity. It readily participates in nucleophilic substitution and various palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries.

This guide delves into the core scientific principles and practical applications of this compound, providing a foundational resource for its effective utilization in research and development.

Section 1: Chemical Identity and Properties

Accurate identification is the cornerstone of chemical synthesis and application. The key identifiers and properties for tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate are summarized below. Note that while a definitive CAS number for this specific isomer was not found in the search results, identifiers for closely related isomers are available and provide context. For instance, the 3-fluorophenyl isomer has the CAS number 924817-99-2.[3]

| Identifier | Value | Reference |

| IUPAC Name | tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate | [4] |

| Molecular Formula | C₁₄H₁₉BrFNO₂ | [4][5] |

| Molecular Weight | 332.21 g/mol | [5] |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(F)C=C1)CCBr | |

| InChI Key | Unavailable in search results | |

| CAS Number | Not explicitly found for this isomer | |

| Appearance | Typically a white to off-white solid or oil | |

| Purity | Commercially available up to 95% | [4] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate can be approached through a logical, multi-step sequence. A representative synthetic pathway is outlined below, designed for high yield and purity.

Diagram of Synthetic Workflow

Caption: A plausible multi-step synthesis pathway for the target compound.

Experimental Protocol: Synthesis of tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate

This protocol is a representative procedure based on established organic chemistry principles.

Step 1: Synthesis of 1-(4-fluorophenyl)-3-hydroxypropan-1-amine

-

This intermediate can be synthesized via methods such as the reduction of a corresponding amino ketone or through a multi-step pathway starting from 4-fluorobenzaldehyde. For this guide, we assume the precursor amine is available.

Step 2: Boc Protection

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-fluorophenyl)-3-hydroxypropan-1-amine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

-

Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture.[6]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 5% aqueous citric acid, water, and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (1-(4-fluorophenyl)-3-hydroxypropyl)carbamate.

Step 3: Bromination of the Alcohol

-

Setup: Dissolve the alcohol from the previous step (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Reagent Addition: Add carbon tetrabromide (CBr₄, 1.5 eq) to the solution. Then, add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, keeping the internal temperature below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Purification: Concentrate the reaction mixture and purify the crude product directly by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate.

Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is critical. Standard analytical techniques include NMR spectroscopy, mass spectrometry, and HPLC.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet around 1.4 ppm (9H, tert-butyl group), multiplets in the 2.0-2.5 ppm range (2H, -CH₂-CH₂Br), a multiplet around 3.4 ppm (2H, -CH₂Br), a multiplet for the benzylic proton (-CH(NHBoc)-), and signals in the aromatic region (7.0-7.4 ppm, 4H) showing a characteristic pattern for a para-substituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the tert-butyl carbons, the propyl chain carbons, the Boc carbonyl carbon, and the aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units) corresponding to the [M+H]⁺ or [M+Na]⁺ adducts.

-

HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final compound, ideally showing a single major peak.

Diagram of Quality Control Workflow

Caption: A standard quality control workflow for chemical synthesis.

Section 4: Applications in Drug Discovery and Development

The title compound is not typically a final drug product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

Elaboration via the Bromo Group: The primary bromide is a prime site for modification. It can be displaced by a wide variety of nucleophiles (amines, thiols, azides, etc.) to build out the molecule. More importantly, it serves as a precursor for organometallic reagents or as an electrophile in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the attachment of complex aryl, heteroaryl, or vinyl groups.[7]

-

Modification at the Amino Group: Following deprotection of the Boc group with an acid like trifluoroacetic acid (TFA), the resulting primary amine can be acylated, alkylated, or used in reductive amination to connect to other molecular fragments. This is a common strategy in the synthesis of peptide mimetics and other complex nitrogen-containing compounds.

-

Combined Strategy: A medicinal chemist can perform a reaction at the bromo-position first, then deprotect the amine and react it, or vice versa, providing immense flexibility in synthetic design.

Diagram of the Compound as a Versatile Intermediate

Caption: Synthetic pathways enabled by the compound's functional groups.

Section 5: Safety and Handling

-

Hazard Classification: Likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate is a high-value synthetic intermediate whose utility is derived from the strategic placement of its three key functional groups. The Boc-protected amine provides a stable yet readily cleavable nitrogen source, the fluorophenyl ring offers beneficial properties for drug candidates, and the alkyl bromide acts as a versatile handle for extensive synthetic elaboration. A solid understanding of its synthesis, characterization, and reactivity allows researchers to leverage this powerful building block for the efficient construction of complex molecules, accelerating the pace of drug discovery and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. [Online] Available at: [Link]

-

AOBChem. Tert-butyl (3-bromo-4-fluorophenyl)carbamate. [Online] Available at: [Link]

-

CP Lab Safety. tert-Butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate, 95% Purity, C14H19BrFNO2, 100 mg. [Online] Available at: [Link]

-

Ghosez, L. et al. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules. [Online] Available at: [Link]

-

PubChem. tert-butyl N-(3-bromopropyl)carbamate. [Online] Available at: [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Online] Available at: [Link]

-

Bio-protocol. 2.1. Preparation of Carbamates. [Online] Available at: [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Online] Available at: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Online] Available at: [Link]

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Online] Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]

-

Royal Society of Chemistry. 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Online] Available at: [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Online] Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. tert-Butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate 95% | CAS: 1909317-22-1 | AChemBlock [achemblock.com]

- 6. tert-Butyl 3-bromopropylcarbamate | 83948-53-2 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

The Strategic Imperative of the Boc Protecting Group in the Synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors, the judicious use of protecting groups is paramount to achieving desired molecular architectures. This technical guide provides an in-depth exploration of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the context of the versatile synthetic intermediate, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane. We will dissect the strategic importance of the Boc group in masking the reactivity of the primary amine, thereby enabling selective transformations at other positions within the molecule. This guide will further elucidate the synthesis of this key intermediate, its reactivity profile, and its applications in the construction of complex molecular frameworks, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Indispensable Role of Protecting Groups in Modern Synthesis

In the synthesis of complex organic molecules, the presence of multiple reactive functional groups often necessitates a strategic approach to control selectivity. Protecting groups serve as temporary masks for a particular functional group, rendering it inert to a specific set of reaction conditions while transformations are carried out elsewhere in the molecule. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups.

The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines in organic synthesis.[1] Its popularity stems from its robustness under a variety of non-acidic conditions and its facile cleavage under mild acidic conditions.[2] This orthogonality to many other protecting groups makes it an invaluable tool in the synthetic chemist's arsenal.

This guide focuses on the specific role of the Boc group in 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, a key building block in medicinal chemistry. The presence of the Boc group is not merely a matter of convenience; it is a strategic necessity that dictates the synthetic utility of this molecule.

The Strategic Importance of the Boc Group in 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane

The molecule 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane possesses three key features: a Boc-protected amine, a bromine atom, and a fluorophenyl group. The Boc group plays a multifaceted role in controlling the reactivity and enabling the synthetic utility of this compound.

-

Masking Nucleophilicity and Basicity: The primary amine is a nucleophilic and basic functional group that would readily react with electrophiles and participate in acid-base reactions. The Boc group effectively converts the amine into a carbamate, significantly reducing its nucleophilicity and basicity.[1] This allows for selective reactions to occur at the carbon bearing the bromine atom without interference from the amine.

-

Directing Reactivity: By protecting the amine, the reactivity of the molecule is channeled towards the alkyl bromide. The carbon-bromine bond is susceptible to nucleophilic substitution and is a handle for various coupling reactions. Without the Boc group, the free amine could compete as a nucleophile, leading to undesired side products, including intramolecular cyclization.

-

Enhancing Solubility and Handling: The lipophilic tert-butyl group of the Boc moiety often improves the solubility of the protected amine in common organic solvents, facilitating reactions and purification processes. It can also aid in the crystallization of intermediates.

-

Enabling Orthogonal Synthesis: The acid-labile nature of the Boc group allows for its selective removal in the presence of other protecting groups that are stable to acidic conditions but labile to other reagents (e.g., base-labile or hydrogenolysis-labile groups). This orthogonality is crucial in multi-step syntheses of complex molecules.

Synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane

The synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane can be achieved through a multi-step sequence, typically starting from a commercially available precursor. A plausible synthetic route involves the reduction of a corresponding ketone or the reductive amination of a ketone, followed by bromination and Boc protection. A common and efficient method involves the Boc protection of the corresponding amino alcohol, followed by bromination.

Experimental Protocol: Synthesis via Boc Protection of 3-amino-1-(4-fluorophenyl)propan-1-ol followed by Bromination

This two-step procedure provides a reliable method for the preparation of the title compound.

Step 1: Boc Protection of 3-amino-1-(4-fluorophenyl)propan-1-ol

Caption: Boc protection of the amino alcohol.

Materials:

-

3-amino-1-(4-fluorophenyl)propan-1-ol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-amino-1-(4-fluorophenyl)propan-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl (1-(4-fluorophenyl)-3-hydroxypropyl)carbamate.

Step 2: Bromination of tert-butyl (1-(4-fluorophenyl)-3-hydroxypropyl)carbamate

Caption: Appel reaction for bromination.

Materials:

-

tert-butyl (1-(4-fluorophenyl)-3-hydroxypropyl)carbamate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of tert-butyl (1-(4-fluorophenyl)-3-hydroxypropyl)carbamate (1.0 eq) and carbon tetrabromide (1.5 eq) in DCM at 0 °C, slowly add triphenylphosphine (1.5 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane.

Reactivity Profile and Synthetic Applications

The presence of the Boc protecting group renders the amino functionality inert, allowing the synthetic chemist to exploit the reactivity of the C-Br bond. This makes 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane a valuable intermediate for introducing the 1-amino-1-(4-fluorophenyl)propyl moiety into various molecular scaffolds.

Nucleophilic Substitution Reactions

The primary bromide is a good leaving group and readily undergoes Sₙ2 reactions with a variety of nucleophiles.

| Nucleophile | Product | Application |

| Azides (e.g., NaN₃) | 1-(Boc-amino)-3-azido-1-(4-fluorophenyl)propane | Precursor to 1,3-diamines |

| Cyanides (e.g., NaCN) | 4-(Boc-amino)-4-(4-fluorophenyl)butanenitrile | Chain extension, precursor to carboxylic acids and amines |

| Thiolates (e.g., R-SNa) | tert-butyl (3-(alkylthio)-1-(4-fluorophenyl)propyl)carbamate | Synthesis of sulfur-containing compounds |

| Amines (e.g., R₂NH) | tert-butyl (3-(dialkylamino)-1-(4-fluorophenyl)propyl)carbamate | Synthesis of diamines and polyamines |

Applications in Drug Discovery

The 1-amino-1-arylpropane scaffold is a common motif in many biologically active compounds. The fluorophenyl group can enhance metabolic stability and binding affinity due to the unique properties of the fluorine atom.[3] The bromo- and Boc-amino functionalities of the title compound provide handles for further elaboration in the synthesis of drug candidates. For instance, similar brominated amino acid derivatives are utilized in the development of therapeutics for neurological disorders.[4][5]

Deprotection of the Boc Group and Subsequent Transformations

The final step in many synthetic sequences involving 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is the removal of the Boc group to unmask the primary amine.

Boc Deprotection Protocols

The Boc group is typically removed under acidic conditions. The choice of acid and solvent depends on the sensitivity of other functional groups in the molecule.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and effective method for Boc deprotection.

Materials:

-

1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane in DCM.

-

Add TFA (typically 20-50% v/v) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine.

Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane or Methanol

This method provides the amine as its hydrochloride salt, which is often a stable, crystalline solid.

Materials:

-

1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane

-

4M HCl in 1,4-dioxane or saturated HCl in methanol

-

Diethyl ether

Procedure:

-

Dissolve 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane in a minimal amount of methanol or dioxane.

-

Add the HCl solution and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

-

Collect the solid by filtration and dry under vacuum.

Sources

The Strategic Incorporation of the 4-Fluorophenyl Moiety: A Technical Guide for Bioactive Compound Development

Introduction: The Understated Power of a Single Atom

In the intricate world of drug discovery and development, the strategic modification of a lead compound can be the pivotal factor that transforms a promising molecule into a successful therapeutic agent. Among the vast arsenal of chemical motifs employed by medicinal chemists, the 4-fluorophenyl group stands out for its profound and often beneficial impact on the biological and physicochemical properties of a molecule. The substitution of a single hydrogen atom with fluorine at the para-position of a phenyl ring might seem like a subtle alteration, yet it can dramatically influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] This technical guide provides an in-depth exploration of the significance of the 4-fluorophenyl moiety in the design of bioactive compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the fundamental principles that govern the unique behavior of this functional group, examine its role in enhancing drug-like properties, and provide practical guidance on its synthetic incorporation.

Part 1: The Unique Physicochemical Profile of the 4-Fluorophenyl Moiety

The remarkable influence of the 4-fluorophenyl group stems from the intrinsic properties of the fluorine atom itself. As the most electronegative element, fluorine exerts a powerful influence on the electronic environment of the molecule, while its small size allows it to act as a bioisostere of a hydrogen atom.[1][4]

Electronic Effects: A Tale of Induction and Resonance

The fluorine atom in the 4-position of a phenyl ring exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[5] The potent inductive effect, a consequence of fluorine's high electronegativity, pulls electron density away from the aromatic ring through the sigma bond.[4] Conversely, the lone pairs of electrons on the fluorine atom can participate in resonance, donating electron density back to the ring. In the para-position, the inductive effect generally dominates, resulting in a net withdrawal of electron density from the phenyl ring.[5] This electronic perturbation is a key determinant of the moiety's influence on the properties of the parent molecule.

Impact on Lipophilicity (logP/logD)

The introduction of a fluorine atom generally increases the lipophilicity of a molecule, as fluorine is more lipophilic than hydrogen.[1][4] A single fluorine-for-hydrogen substitution can lead to a slight increase in the logarithm of the partition coefficient (logP).[4] This modulation of lipophilicity is a critical aspect of drug design, as it can significantly affect a compound's solubility, membrane permeability, and plasma protein binding.[6] However, the effect of the 4-fluorophenyl group on lipophilicity is context-dependent and can be influenced by the overall electronic and structural features of the molecule.

Modulation of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the 4-fluorophenyl group can have a profound impact on the pKa of nearby acidic or basic functional groups.[3][5] By withdrawing electron density, it can increase the acidity of phenols and benzoic acids and decrease the basicity of anilines and other nitrogen-containing heterocycles.[5] This ability to fine-tune the pKa of a drug candidate is of paramount importance, as the ionization state of a molecule at physiological pH governs its absorption, distribution, and target engagement.[3]

Table 1: Influence of the 4-Fluorophenyl Moiety on the pKa of Common Functional Groups

| Compound | pKa | Change vs. Phenyl |

| Benzoic Acid | 4.20 | - |

| 4-Fluorobenzoic Acid | 4.14[5] | -0.06 |

| Anilinium Ion | 4.60 | - |

| 4-Fluoroanilinium Ion | 4.65[5] | +0.05 |

| Phenol | 9.95 | - |

| 4-Fluorophenol | 9.55 | -0.40 |

Conformational Control and Stereoelectronic Effects

The substitution of hydrogen with fluorine can also influence the conformational preferences of a molecule.[3][6] The highly polarized C-F bond can engage in dipole-dipole interactions and other non-covalent interactions that can stabilize specific conformations.[3] These stereoelectronic effects can be crucial for pre-organizing a ligand into a bioactive conformation that is optimal for binding to its biological target, thereby enhancing potency and selectivity.[6]

Part 2: Enhancing Pharmacokinetic Properties (ADME)

A significant driver for the incorporation of the 4-fluorophenyl moiety in drug candidates is its ability to improve the pharmacokinetic profile of a molecule, encompassing its absorption, distribution, metabolism, and excretion (ADME).

Improving Metabolic Stability: Blocking Cytochrome P450 Metabolism

One of the most well-documented advantages of the 4-fluorophenyl group is its ability to enhance metabolic stability.[1][2][7] The carbon-fluorine bond is exceptionally strong (~485 kJ/mol for an sp³ C-F bond), making it resistant to cleavage by metabolic enzymes.[4] A common metabolic pathway for many drug molecules is the oxidation of aromatic rings by cytochrome P450 (CYP) enzymes. By replacing a metabolically labile C-H bond at the para-position with a robust C-F bond, the 4-fluorophenyl moiety can effectively block this metabolic pathway, leading to a longer in vivo half-life and improved oral bioavailability.[4][6]

Caption: Potential binding interactions of the 4-fluorophenyl moiety.

Part 4: Synthetic Strategies for Incorporating the 4-Fluorophenyl Moiety

The widespread use of the 4-fluorophenyl group in medicinal chemistry has been facilitated by the development of robust and efficient synthetic methodologies.

Overview of Common Fluorination Reactions

While direct fluorination of aromatic rings can be challenging, a variety of methods exist for the introduction of fluorine-containing building blocks. The most common approach involves the use of commercially available 4-fluorophenylboronic acid or its derivatives in palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Fluorobiphenyl

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds and is widely used to introduce the 4-fluorophenyl moiety. [1][8] Objective: To synthesize 4-fluorobiphenyl from 4-fluorophenylboronic acid and bromobenzene.

Materials:

-

4-Fluorophenylboronic acid (1.2 mmol)

-

Bromobenzene (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

Triphenylphosphine (PPh₃) (0.08 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-fluorophenylboronic acid, bromobenzene, palladium(II) acetate, and triphenylphosphine.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Add toluene and the aqueous solution of potassium carbonate to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-fluorobiphenyl as a white solid.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

-

Ligand: Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Base: Potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent System: The biphasic toluene/water system is often used to dissolve both the organic and inorganic reagents.

Part 5: Case Studies of Marketed Drugs

The successful application of the 4-fluorophenyl moiety is evident in numerous marketed drugs across various therapeutic areas.

Table 2: Selected Marketed Drugs Containing the 4-Fluorophenyl Moiety

| Drug | Therapeutic Area | Significance of the 4-Fluorophenyl Group |

| Atorvastatin (Lipitor®) | Cardiovascular | The 4-fluorophenyl group is a key structural requirement for the biological activity of this synthetic statin, contributing to its potent inhibition of HMG-CoA reductase. [9] |

| Escitalopram (Lexapro®) | Antidepressant | The 4-fluorophenyl and cyano groups are crucial for the high-affinity binding of this selective serotonin reuptake inhibitor (SSRI) to the serotonin transporter. [9] |

| Lapatinib (Tykerb®) | Oncology | The m-fluorophenyl moiety in lapatinib, a dual tyrosine kinase inhibitor, is critical for its activity against breast cancer and other solid tumors. Larger substituents at this position diminish its efficacy. [9] |

| Sitagliptin (Januvia®) | Antidiabetic | The trifluorophenyl group (a related moiety) in sitagliptin enhances its potency as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [7] |

Conclusion: A Versatile Tool in the Medicinal Chemist's Toolkit

The 4-fluorophenyl moiety is a powerful and versatile functional group that has become an indispensable tool in modern drug discovery. Its ability to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity has led to its incorporation into a wide range of successful therapeutic agents. [1][2]A thorough understanding of the fundamental principles governing the behavior of this moiety, as outlined in this guide, will continue to empower researchers to design and develop safer and more effective medicines. The future of drug discovery will undoubtedly see the continued and increasingly sophisticated application of the 4-fluorophenyl group and other fluorinated motifs to address unmet medical needs.

References

- O'Hagan, D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 126(2), 147-155.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.

-

Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. Retrieved from [Link]

- O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Medicinal Chemistry, 6(2), 147-155.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Tavangar, Z., Eslami, S., & Dehghani, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5489.

- Kumar, P., & Kumar, R. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 154-160.

- Canturk, B., & Cetin-Atalay, R. (2018).

- Gómez-Ruiz, S., et al. (2017).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the terminal bromine atom in 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane. This molecule serves as a valuable intermediate in medicinal chemistry, primarily due to the strategic placement of a reactive handle (the bromine atom) that allows for diverse synthetic transformations. We will explore the underlying principles governing its reactivity, focusing on the competition between nucleophilic substitution (SN2) and elimination (E2) pathways. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: Structural and Electronic Landscape

1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is a chiral molecule possessing several key structural features that dictate its chemical behavior. The molecule's core is a propyl chain, substituted at C1 with a tert-butoxycarbonyl (Boc) protected amine and a 4-fluorophenyl group, and at C3 with a bromine atom.

The primary site of reactivity under non-acidic conditions is the C-Br bond. The carbon atom bearing the bromine (C3) is a primary alkyl halide, a structural feature that strongly predisposes it to bimolecular nucleophilic substitution (SN2) reactions.[1][2] The large and sterically demanding substituents at the C1 position, namely the Boc-amino and 4-fluorophenyl groups, are sufficiently removed from the reactive center at C3 to not completely hinder nucleophilic attack, but their presence does influence the conformational preferences of the molecule and can impact the competition with elimination reactions.

Key Structural Features Influencing Reactivity:

-

Primary Alkyl Bromide: The C-Br bond is at a primary carbon, which is sterically accessible and favors the SN2 mechanism over SN1 due to the high energy of a primary carbocation.[2]

-

Boc Protecting Group: The Boc group is a robust protecting group for the amine, stable under a wide range of nucleophilic and basic conditions.[3][4] It effectively deactivates the nitrogen's nucleophilicity and basicity by delocalizing the lone pair into the carbonyl group, thus preventing intramolecular side reactions.[5] Its bulk contributes to the overall steric environment of the molecule.

-

4-Fluorophenyl Group: This aromatic substituent at C1 primarily contributes to the steric bulk of the molecule. The fluorine atom at the para position is an electron-withdrawing group by induction and a weak electron-donating group by resonance.[6][7] Given its distance from the C3 reaction center, its electronic influence on the C-Br bond reactivity is minimal.

-

Chiral Center at C1: The presence of a stereocenter at C1 does not directly participate in reactions at C3 but is a crucial feature for the synthesis of chiral downstream products, such as substituted piperidines.

Mechanistic Considerations: The SN2 vs. E2 Dichotomy

For a primary alkyl halide such as 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, the principal competing reaction pathways are SN2 and E2.[1][8] The choice between these pathways is dictated by the nature of the reagent (nucleophile vs. base) and the reaction conditions.

The SN2 Pathway: A Workhorse for Functionalization

The SN2 reaction is the most common and synthetically useful pathway for this substrate. It proceeds via a concerted mechanism where the nucleophile attacks the electrophilic C3 carbon, and the bromide ion leaves simultaneously.

// Reactants reactant [label=<

Nu- + HBr || R-CH-C-CH2 | H

];

// Transition State ts [label=<

[Transition State] δ-Hδ- Nu---C---Br | R-CH-CH2

];

// Products product [label=<

Nu-CH2-CH2-CH-R + Br-

];

reactant -> ts [label="Backside Attack", color="#4285F4"]; ts -> product [label="Inversion of Stereochemistry\n(not applicable at C3)", color="#34A853"]; } ` Figure 2: Generalized SN2 mechanism at the C3 position.

Causality Behind Experimental Choices for SN2:

-

Nucleophile Choice: Strong, non-bulky nucleophiles are ideal. Examples include azide (N₃⁻), cyanide (CN⁻), thiolate (RS⁻), and primary amines. These reagents have a high propensity to attack carbon over abstracting a proton.[9]

-

Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred. They solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive. They do not participate in the reaction, unlike polar protic solvents which could act as competing nucleophiles.

-

Temperature: Moderate temperatures (room temperature to ~80 °C) are typically sufficient. Higher temperatures may begin to favor the competing E2 pathway.

The E2 Pathway: A Potential Side Reaction

The E2 reaction becomes significant when a strong, sterically hindered base is used.[1][10] The base abstracts a proton from the C2 carbon, leading to the formation of a double bond between C2 and C3 and the concurrent expulsion of the bromide ion.

Causality Behind Experimental Choices for E2:

-

Base Choice: Strong, bulky bases such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) are classic reagents for promoting E2 elimination. Their steric bulk prevents them from acting as effective nucleophiles at the C3 carbon, making proton abstraction from the more accessible C2 hydrogen the preferred pathway.[1][2]

-

Solvent: The solvent for an E2 reaction is often the conjugate acid of the base (e.g., tert-butanol for KOtBu) or a non-polar aprotic solvent like THF.

-

Temperature: E2 reactions are often favored by higher temperatures, as elimination pathways generally have a higher activation energy and benefit more from increased thermal energy.

| Factor | Favors SN2 Pathway | Favors E2 Pathway | Rationale |

| Reagent | Good, non-bulky nucleophile (e.g., I⁻, N₃⁻, CN⁻) | Strong, bulky base (e.g., KOtBu, DBU) | Bulky reagents are poor nucleophiles due to steric hindrance, making them more likely to act as bases.[1] |

| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone) | Aprotic (e.g., THF) or conjugate acid | Polar aprotic solvents enhance nucleophilicity.[9] |

| Temperature | Lower to moderate temperatures | Higher temperatures | Elimination reactions have a higher entropy of activation and are favored by heat.[8] |

Table 1: Summary of factors influencing the SN2 vs. E2 competition.

Synthetic Applications and Protocols

The primary utility of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane lies in its ability to undergo SN2 reactions to introduce a variety of functional groups, or to serve as a precursor for intramolecular cyclization to form valuable heterocyclic structures.

Nucleophilic Displacement of Bromine

This is the most straightforward transformation, allowing for the introduction of a wide range of functionalities at the C3 position.

Experimental Protocol: Azide Displacement (SN2)

This protocol describes the conversion of the bromide to an azide, a versatile intermediate that can be readily reduced to a primary amine.

-

Dissolution: Dissolve 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.2 M).

-

Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution. The excess azide ensures the reaction goes to completion.

-

Reaction: Stir the mixture at 60-70 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(Boc-amino)-3-azido-1-(4-fluorophenyl)propane.

-

Purification: If necessary, purify the product by column chromatography on silica gel.

Intramolecular Cyclization: Synthesis of Piperidine Derivatives

A key application of this substrate is in the synthesis of 3-(4-fluorophenyl)piperidine scaffolds, which are prevalent in many pharmaceutical agents.[11][12] This is typically a two-step process involving deprotection of the Boc group followed by base-mediated intramolecular cyclization.

Experimental Protocol: Two-Step Piperidine Synthesis

Step A: Boc Deprotection

-

Dissolution: Dissolve the starting bromide (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10 eq) dropwise. Caution: Gas evolution (CO₂ and isobutylene) will occur.[13]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Concentration: Remove the solvent and excess TFA under reduced pressure. The crude product is the trifluoroacetate salt of the amine. This is often taken directly to the next step without further purification.

Step B: Intramolecular Cyclization (SN2)

-

Dissolution: Dissolve the crude amine salt from Step A in a polar aprotic solvent such as acetonitrile or DMF (approx. 0.1 M).

-

Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 3-5 eq) or cesium carbonate (Cs₂CO₃, 3-5 eq). The base neutralizes the ammonium salt and facilitates the intramolecular nucleophilic attack.

-

Reaction: Heat the mixture to 80-100 °C and stir until the cyclization is complete, as monitored by LC-MS (typically 12-24 hours).

-

Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer, concentrate, and purify the resulting 3-(4-fluorophenyl)piperidine by column chromatography or distillation.

Conclusion

The reactivity of the bromine atom in 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is primarily governed by its nature as a primary alkyl halide. This structure overwhelmingly favors the SN2 pathway when treated with good, non-bulky nucleophiles in polar aprotic solvents. This characteristic makes it an exceptionally useful synthetic intermediate for introducing a diverse array of functional groups. Competition from the E2 pathway can occur but is generally only significant in the presence of strong, sterically hindered bases.